2,4-Diisocyanato-5-methyl-bromobenzene

Description

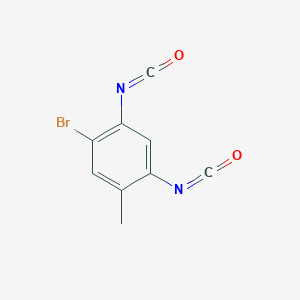

2,4-Diisocyanato-5-methyl-bromobenzene is a halogenated aromatic compound characterized by two isocyanate (-NCO) groups at the 2- and 4-positions, a methyl group at the 5-position, and a bromine atom attached to the benzene ring. This compound is primarily utilized in advanced polymer synthesis, particularly in the production of polyurethanes and specialty resins, where its dual isocyanate functionality enables cross-linking and enhanced material stability. The bromine substituent further contributes to flame retardancy, making it valuable in industrial coatings and high-performance materials.

Properties

IUPAC Name |

1-bromo-2,4-diisocyanato-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVHGKZBKJPGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=O)N=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55206-98-9 | |

| Record name | 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diisocyanato-5-methyl-bromobenzene typically involves the reaction of 2,4-diamino-5-methyl-bromobenzene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the required temperature. The reaction mixture is continuously stirred, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Diisocyanato-5-methyl-bromobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and polyurethanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Addition Reactions: Reagents include water, alcohols, and amines.

Major Products Formed

Ureas: Formed by the reaction of isocyanates with amines.

Carbamates: Formed by the reaction of isocyanates with alcohols.

Polyurethanes: Formed by the reaction of isocyanates with polyols.

Scientific Research Applications

2,4-Diisocyanato-5-methyl-bromobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and the development of new therapeutic agents.

Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 2,4-Diisocyanato-5-methyl-bromobenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,4-Diisocyanato-5-methyl-bromobenzene, we analyze structurally related halogenated aromatic compounds with varying substituents and functional groups. Key comparisons include:

Physicochemical Properties

Research Findings and Industrial Relevance

- Polymer Chemistry: The dual isocyanate groups in the target compound enable rapid curing in polyurethane foams, outperforming mono-isocyanate analogs in mechanical strength and chemical resistance.

- Safety Profile : Bromine’s flame-retardant properties are synergistic with isocyanate-derived polymers, contrasting with chlorine-containing analogs (e.g., ), which may release toxic HCl upon combustion .

- Limitations : High reactivity necessitates specialized handling, unlike methoxy- or fluorine-substituted compounds (Evidences 2–3), which are more stable but less versatile in reactive syntheses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-diisocyanato-5-methyl-bromobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and isocyanate functionalization. For brominated aromatic intermediates, reactions often use brominating agents like or (N-bromosuccinimide) in the presence of Lewis acids (e.g., ) under controlled temperatures (0–50°C). Subsequent isocyanate introduction may employ phosgene or safer alternatives like triphosgene in anhydrous conditions . Elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) enhance reactivity, but side reactions (e.g., hydrolysis of isocyanate groups) require strict moisture control .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with UV detection (λ = 254 nm) to monitor bromine-related absorption bands.

- Spectroscopy :

- NMR : and NMR to confirm substitution patterns (e.g., bromine at C5, isocyanate at C2/C4).

- IR : Peaks at ~2250 cm (N=C=O stretching) validate isocyanate functionality .

- Elemental Analysis : Verify Br and N content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can competing side reactions during isocyanate functionalization be minimized?

- Methodological Answer :

- Solvent Selection : Use dry dichloromethane or toluene to reduce hydrolysis.

- Catalyst Optimization : Additives like DMAP (4-dimethylaminopyridine) improve reaction specificity by accelerating isocyanate formation while suppressing dimerization .

- Temperature Gradients : Gradual heating (e.g., 40°C → 70°C) reduces exothermic side reactions.

- In-situ Monitoring : FTIR or Raman spectroscopy tracks isocyanate group stability during synthesis .

Q. What strategies resolve contradictions in reported reaction yields for brominated isocyanate derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference yields under identical conditions (e.g., solvent, catalyst loading) from independent studies. For example, yields of 65–80% in DMF vs. 50–60% in THF suggest solvent polarity impacts intermediate stability .

- Error Analysis : Quantify trace moisture (via Karl Fischer titration) as a confounding variable in yield discrepancies .

- Reproducibility Protocols : Standardize inert atmosphere procedures (argon/vacuum cycles) and reagent purity thresholds (>99%) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methyl group at C5 hinders nucleophilic attack at adjacent positions, favoring reactivity at C2/C4. Computational modeling (DFT) predicts activation energies for substitution sites .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances isocyanate electrophilicity at C2/C4. Hammett substituent constants () correlate with reaction rates in aromatic systems .

- Experimental Validation : Compare kinetics with analogs (e.g., 2,4-diisocyanato-5-fluoro-bromobenzene) to isolate electronic contributions .

Q. What advanced techniques optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh)) with bulky ligands (XPhos) enhance selectivity for C2 isocyanate groups in Suzuki-Miyaura couplings .

- Directing Groups : Temporary protection of C4 isocyanate with trimethylsilyl groups directs coupling to C2 .

- High-Throughput Screening : Use robotic platforms to test 100+ ligand/solvent combinations for optimal regioselectivity .

Data Analysis & Interpretation

Q. How should researchers handle conflicting spectroscopic data for brominated isocyanate compounds?

- Methodological Answer :

- Multi-Technique Validation : Combine - HMBC NMR with X-ray crystallography to resolve ambiguities in isocyanate positioning .

- Computational Alignment : Compare experimental IR/NMR spectra with DFT-simulated spectra (Gaussian 16) to identify misassignments .

- Error Margins : Report confidence intervals for peak integrations (e.g., ±5% for NMR) to contextualize data variability .

Q. What statistical methods are recommended for analyzing reaction outcome variability in high-throughput experiments?

- Methodological Answer :

- ANOVA : Identify significant factors (e.g., temperature, catalyst type) across 96-well plate trials.

- Machine Learning : Train random forest models on historical data to predict optimal conditions for new derivatives .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by undetected impurities .

Safety & Compliance

Q. What precautions are critical when handling this compound in kinetic studies?

- Methodological Answer :

- Ventilation : Use fume hoods with HEPA filters to prevent inhalation of isocyanate vapors (TLV-TWA = 0.005 ppm).

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and full-face respirators.

- Waste Management : Quench excess isocyanate groups with ethanolamine before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.